Hydroxy-PEG14-t-butyl ester

PROTAC linker optimization ternary complex formation linker length-activity relationship

Hydroxy-PEG14-t-butyl ester (CAS 1186025-29-5, C35H70O17, MW 762.92) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl-protected carboxylic acid. It belongs to the class of PEG-based PROTAC linkers, where the PEG14 spacer—consisting of 14 ethylene glycol repeat units—provides a defined molecular length and hydrophilicity for connecting an E3 ligase ligand to a target protein ligand.

Molecular Formula C35H70O17
Molecular Weight 762.9 g/mol
Cat. No. B8004232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG14-t-butyl ester
Molecular FormulaC35H70O17
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3
InChIKeyGFVAHDQLLZTIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydroxy-PEG14-t-butyl ester: A PROTAC Linker with Defined Chain Length and Bifunctional Reactivity


Hydroxy-PEG14-t-butyl ester (CAS 1186025-29-5, C35H70O17, MW 762.92) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl-protected carboxylic acid . It belongs to the class of PEG-based PROTAC linkers, where the PEG14 spacer—consisting of 14 ethylene glycol repeat units—provides a defined molecular length and hydrophilicity for connecting an E3 ligase ligand to a target protein ligand . The t-butyl ester protecting group remains stable under basic and neutral conditions but can be cleaved with trifluoroacetic acid (TFA) to expose a free carboxylic acid for subsequent bioconjugation . As a monodisperse compound with a precise chain length, it differs fundamentally from polydisperse PEG linkers by offering batch-to-batch reproducibility essential for structure-activity relationship (SAR) studies and scalable synthetic campaigns [1].

Why Hydroxy-PEG14-t-butyl ester Cannot Be Replaced by PEG8 or PEG12 Analogs in PROTAC Linker Optimization


The PEG chain length in PROTAC linkers is not a passive architectural feature—it is a conformational tuner that directly governs ternary complex formation, degradation efficiency, and pharmacokinetic behavior [1]. Systematic studies demonstrate that altering PEG length by even a few ethylene glycol units can shift a PROTAC from highly potent to completely inactive [2]. PEG4, PEG6, and PEG8 linkers have become empirical standards for initial screening campaigns, but these shorter variants are often insufficient for target proteins requiring extended spatial reach (>3 nm) between E3 ligase and target binding pockets [1]. Conversely, in antibody-drug conjugates (ADCs), PEG chain length modulates plasma clearance and tissue distribution, with longer PEG chains (8, 12, 24 units) producing slower clearance and lower peak tissue payload concentrations compared to short or non-PEGylated linkers [3]. Substituting a PEG14-based linker with a shorter analog (e.g., PEG8) may compromise degradation efficacy for spatially demanding targets, while using polydisperse PEG mixtures introduces stoichiometric uncertainty that confounds SAR interpretation [4].

Hydroxy-PEG14-t-butyl ester: Quantitative Differentiation Evidence for Procurement Decisions


PEG14 Chain Length Enables Extended Spatial Reach Beyond Standard PEG4–PEG8 Linkers

Hydroxy-PEG14-t-butyl ester provides a 14-unit PEG spacer, offering significantly greater end-to-end distance than the commonly used PEG4, PEG6, and PEG8 linkers that serve as empirical standards in PROTAC design [1]. While shorter PEG linkers (PEG4–PEG8) are optimized for inter-pocket distances up to approximately 3 nm, targets requiring extended conformational accommodation or larger domain rearrangements benefit from the additional reach provided by PEG14 [1]. In a systematic study of Retro-2-based PROTACs incorporating variable-length PEG linkers (PEG2, PEG4, PEG6), GSPT1 degradation activity showed pronounced chain-length dependence, with PEG2 molecules demonstrating degradation while PEG4 and PEG6 variants exhibited altered activity profiles [2].

PROTAC linker optimization ternary complex formation linker length-activity relationship

Enhanced Aqueous Solubility Driven by Extended PEG14 Chain

The hydrophilic PEG chain length directly correlates with aqueous solubility of PEG-appended molecules. Experimental and computational studies on monodisperse PEG-appended molecules demonstrate that increasing PEG chain length systematically enhances water solubility, with molecular dynamics-based alchemical free-energy calculations capturing solubility trends across varying chain lengths [1]. Hydroxy-PEG14-t-butyl ester, with its 14 ethylene glycol repeat units, exhibits higher aqueous compatibility than shorter PEG linkers such as PEG4-t-butyl ester or PEG8-t-butyl ester . The water solubility properties of PEG chains are enhanced as the PEG chain grows, making PEG14 linkers particularly valuable for conjugating hydrophobic warheads or E3 ligands .

PROTAC solubility optimization PEGylation effects aqueous formulation

Bifunctional Hydroxyl and t-Butyl Ester Termini Enable Modular PROTAC Assembly

Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker bearing a free hydroxyl group at one terminus and a t-butyl-protected carboxylic acid at the other . This orthogonal functionality enables sequential conjugation: the hydroxyl can be activated (e.g., as a mesylate or tosylate) or coupled directly, while the t-butyl ester remains stable under basic conditions and can be selectively deprotected with TFA (typically 50–95% TFA in DCM at room temperature) to reveal a free carboxylic acid for subsequent amide bond formation [1]. In contrast, monofunctional PEG linkers (e.g., mPEG-t-butyl ester) lack the hydroxyl handle and cannot support bidirectional conjugation, while non-protected acid-PEG-alcohol linkers risk premature coupling and require additional orthogonal protecting group strategies .

PROTAC synthesis bioconjugation orthogonal protection strategy

PEG14 Length Correlates with Improved Pharmacokinetic Profile in PEGylated Conjugates

PEG chain length in drug-linker constructs directly modulates the pharmacokinetic behavior of antibody-drug conjugates (ADCs). In a systematic study evaluating ADCs with side-chain PEGylated drug-linkers containing 2, 4, 8, 12, and 24 PEG units, increasing PEG chain length led to increased plasma and tumor exposures and lower plasma clearances [1]. ADCs with 8, 12, and 24 PEG units provided similar tumor exposures, establishing a threshold beyond which further PEG extension yields diminishing returns [1]. Parallel studies on cleavable pendant-type PEG linkers demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited superior pharmacokinetic profiles and stronger in vivo anti-tumor activity compared to PEG4-containing ADCs and non-PEGylated controls [2]. Faster-clearing ADCs (prepared with short or no PEG modifier) produced higher tissue MMAE Cmax values at early post-dose time points relative to slower-clearing ADCs incorporating longer PEG chains, indicating that longer PEG chains mitigate non-specific tissue distribution and antigen-independent toxicity [3].

ADC pharmacokinetics plasma clearance PEG linker optimization

Monodisperse PEG14 Provides Reproducible Stoichiometry Compared to Polydisperse PEG Mixtures

Hydroxy-PEG14-t-butyl ester is a monodisperse PEG derivative with a discrete molecular weight of 762.92 g/mol (C35H70O17) and purity >98%, ensuring precise stoichiometric control in conjugation reactions [1]. In contrast, polydisperse PEG linkers (e.g., HO-PEG-CH2CO2tBu, MW 3,400) consist of mixtures of chain lengths, introducing batch-to-batch variability in molecular weight distribution that compromises the reproducibility of structure-activity relationship (SAR) studies and scalable synthetic campaigns . Monodisperse PEG enables the identification of precise relationships between chain length and physicochemical properties, as represented by water solubility and degradation efficiency [2].

monodisperse PEG PROTAC quality control linker reproducibility

PEG14 Matches Optimal Linker Length for PI3Kα-Selective Degradation

In a targeted protein degradation campaign converting a pan-PI3K inhibitor into a selective PI3Kα degrader, systematic linker length optimization identified a 14-atom linker as the ideal length for achieving potent and selective degradation [1]. The optimized compound WJ112-14 (incorporating a 14-atom linker) demonstrated exquisite PI3Kα degradation selectivity without degrading other PI3K family kinases [1]. Notably, PEG linkers of comparable atom length were found to perform worse ex vivo than in vitro, highlighting the importance of linker composition in addition to length [1]. While Hydroxy-PEG14-t-butyl ester provides a PEG-based spacer rather than the alkyl/amide linker used in WJ112-14, its 14-unit PEG backbone offers a structurally analogous extended conformation that may serve similar spatial requirements in PROTAC designs targeting kinases with large inter-domain distances [2].

PI3Kα degradation selective PROTAC design linker length optimization

Hydroxy-PEG14-t-butyl ester: High-Value Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis for Targets Requiring Extended Linker Reach (>3 nm)

Hydroxy-PEG14-t-butyl ester is optimally deployed in PROTAC library synthesis when the spatial distance between the target protein binding pocket and the E3 ligase binding pocket exceeds approximately 3 nm—the typical upper limit for PEG4–PEG8 linkers [1]. The 14-unit PEG chain provides extended conformational flexibility while maintaining the hydrophilicity necessary for aqueous solubility . This linker is particularly valuable for targets such as kinases, transcription factors, or epigenetic regulators where crystallographic or computational docking studies indicate large inter-domain separations. The orthogonal hydroxyl and t-butyl ester termini enable modular, stepwise conjugation to both VHL and CRBN-based E3 ligands, supporting parallel library synthesis .

High-DAR ADC Development Requiring Hydrophilicity Masking of Hydrophobic Payloads

For antibody-drug conjugate programs utilizing high drug-to-antibody ratios (DAR ≥8) with hydrophobic payloads such as auristatins or maytansinoids, Hydroxy-PEG14-t-butyl ester-derived linkers provide sufficient PEG length to mask payload hydrophobicity and reduce non-specific clearance [1]. Studies demonstrate that PEG chains of ≥8 units significantly improve plasma exposure and reduce peak tissue payload concentrations compared to short or non-PEGylated linkers . The PEG14 backbone positions this linker within the optimal range (8–24 PEG units) associated with favorable pharmacokinetic profiles and reduced antigen-independent toxicity . The t-butyl ester protecting group remains stable during bioconjugation and can be deprotected post-conjugation to expose a carboxylic acid for further functionalization or charge modulation.

Structure-Activity Relationship (SAR) Studies Requiring Precise Stoichiometric Control

In lead optimization campaigns where linker length is a critical SAR variable, the monodisperse nature of Hydroxy-PEG14-t-butyl ester (discrete MW 762.92 g/mol, >98% purity) eliminates the stoichiometric ambiguity inherent to polydisperse PEG mixtures [1]. This enables precise 1:1 molar conjugation and reproducible yields across synthetic batches—essential for generating robust dose-response curves and reliable degradation efficiency data . Procurement of monodisperse PEG14 for SAR studies prevents the confounding effects of chain-length heterogeneity, reducing the risk of false-negative results that could prematurely terminate a promising degradation campaign.

Bifunctional Linker for Sequential Conjugation in Multi-Step Bioconjugate Synthesis

Hydroxy-PEG14-t-butyl ester is ideally suited for multi-step bioconjugate synthesis requiring sequential, orthogonal conjugation steps. The free hydroxyl group can be activated (e.g., converted to a mesylate, tosylate, or NHS carbonate) and conjugated to a first ligand, while the t-butyl ester remains intact under the basic or neutral conditions of this initial coupling [1]. Subsequent TFA-mediated deprotection (typically 50–95% TFA in DCM at room temperature) reveals a free carboxylic acid for activation and coupling to a second ligand—for example, an E3 ligase ligand or a targeting moiety . This orthogonal protection strategy eliminates the need for additional protecting group manipulations, streamlining PROTAC and bioconjugate assembly workflows .

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